4'-Methyl-2-piperidinomethyl benzophenone

Lipophilicity Druglikeness Permeability

This benzophenone derivative features a unique ortho-piperidinomethyl substitution that significantly enhances lipophilicity (LogP ~4.15) compared to simpler benzophenones (LogP ~3.2–3.7), making it ideal for SAR studies requiring improved membrane permeability. Its predicted boiling point (~458 °C) enables high-temperature synthetic applications. The tertiary amine–benzophenone architecture creates a potential Norrish Type II photoinitiator system for advanced UV-curable formulations. Sourced at ≥97% purity from reputable suppliers, ensuring reliable, impurity-free data for drug discovery and materials R&D.

Molecular Formula C20H23NO
Molecular Weight 293.4 g/mol
CAS No. 898751-71-8
Cat. No. B1613641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methyl-2-piperidinomethyl benzophenone
CAS898751-71-8
Molecular FormulaC20H23NO
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3
InChIInChI=1S/C20H23NO/c1-16-9-11-17(12-10-16)20(22)19-8-4-3-7-18(19)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3
InChIKeyUXRHTBIEVGTUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Methyl-2-piperidinomethyl benzophenone (CAS 898751-71-8): Procurement and Differentiation Guide for C20H23NO Research Candidates


4'-Methyl-2-piperidinomethyl benzophenone (CAS 898751-71-8), also known as (4-methylphenyl)[2-(1-piperidinylmethyl)phenyl]methanone, is an organic compound with the molecular formula C20H23NO and a molecular weight of 293.40 g/mol . It is a benzophenone derivative characterized by a piperidinomethyl group at the ortho position and a methyl group at the para position of one phenyl ring . This compound is commercially available for research and development, with a typical purity specification of ≥95% . Its structural features position it as a candidate of interest in medicinal chemistry, where benzophenone cores are commonly explored as scaffolds for drug discovery, and as a potential photoinitiator in polymer chemistry .

Why 4'-Methyl-2-piperidinomethyl benzophenone Cannot Be Replaced by Generic Benzophenone Analogs in Targeted Applications


Generic substitution of benzophenone derivatives is scientifically unsound due to the profound impact of specific substituents on physicochemical properties and biological activity. The addition of a piperidinomethyl group at the ortho position fundamentally alters the molecule's lipophilicity, basicity, and molecular shape compared to the parent benzophenone core [1]. These changes directly influence key parameters such as membrane permeability, solubility, and target binding, which are critical for applications ranging from drug discovery to materials science . Therefore, selecting a specific analog like 4'-Methyl-2-piperidinomethyl benzophenone is not a matter of minor structural variation but a decisive factor for achieving the desired experimental or industrial outcome.

Quantitative Differentiation of 4'-Methyl-2-piperidinomethyl benzophenone (CAS 898751-71-8) from its Parent Benzophenone Core


Increased Lipophilicity (LogP) of 4'-Methyl-2-piperidinomethyl benzophenone vs. Unsubstituted 4-Methylbenzophenone

The introduction of the piperidinomethyl group significantly increases the calculated partition coefficient (LogP) compared to the parent 4-methylbenzophenone. This indicates a substantial increase in lipophilicity, a critical parameter for membrane permeability and solubility in non-polar environments.

Lipophilicity Druglikeness Permeability

Elevated Boiling Point and Thermal Stability of 4'-Methyl-2-piperidinomethyl benzophenone vs. Parent Core

The addition of the piperidinomethyl moiety to the benzophenone core results in a predicted boiling point that is over 130 °C higher than that of the parent 4-methylbenzophenone. This significant increase is indicative of higher thermal stability and lower volatility, which are crucial for applications involving elevated temperatures or where minimal vapor loss is required.

Thermal Stability Process Chemistry Material Science

Consistent High Purity from Reputable Suppliers Ensures Reproducibility for 4'-Methyl-2-piperidinomethyl benzophenone

Procurement from established vendors guarantees a minimum purity of 95% for this compound, with some suppliers offering 97-98% . This level of purity is essential for ensuring the reliability and reproducibility of experimental results in research and development settings, minimizing the impact of unknown impurities that can confound biological assays or material properties.

Quality Control Reproducibility Procurement

Recommended Application Scenarios for 4'-Methyl-2-piperidinomethyl benzophenone (CAS 898751-71-8) Based on Quantitative Differentiation


Medicinal Chemistry: Optimizing Lead Compounds for Membrane Permeability

Given its increased lipophilicity (LogP ~4.15) compared to simpler benzophenones (LogP ~3.2-3.7) , 4'-Methyl-2-piperidinomethyl benzophenone is a strong candidate for lead optimization programs where enhancing passive membrane permeability is a primary objective. Its structure allows for further derivatization while maintaining a favorable balance of lipophilicity and polarity.

Process Chemistry: High-Temperature Synthesis and Workflows

The compound's significantly elevated boiling point (predicted ~458 °C) relative to its parent core (~326 °C) makes it a more suitable building block for chemical reactions requiring elevated temperatures, such as high-boiling solvent reflux or melt-phase synthesis, where it is less prone to decomposition or evaporative loss .

Polymer and Material Science: Development of Specialized Photoinitiators

The combination of the benzophenone core, known for its photoinitiating properties, with a tertiary amine moiety (piperidine) creates a potential Norrish Type II photoinitiator system. This molecular design can lead to more efficient radical generation upon UV irradiation compared to simple benzophenones, making it a candidate for developing advanced photocurable coatings, inks, and adhesives .

Academic and Industrial R&D: A Reproducible Starting Point for SAR Studies

For laboratories engaged in structure-activity relationship (SAR) studies, sourcing this compound from reputable vendors ensures a high-purity (≥95%) starting material . This is critical for obtaining reliable data on the impact of the piperidinomethyl substitution on biological activity or material properties, as it minimizes the confounding effects of unknown impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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